molecular formula C12H7NO4 B138354 3-Amino-4-hydroxy-1,8-naphthalic anhydride CAS No. 134870-46-5

3-Amino-4-hydroxy-1,8-naphthalic anhydride

Cat. No.: B138354
CAS No.: 134870-46-5
M. Wt: 229.19 g/mol
InChI Key: SJFVWWDXFVIHLQ-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-1,8-naphthalic anhydride is a versatile chemical scaffold for advanced research, primarily serving as a critical precursor in the development of fluorescent probes and pharmacologically active compounds. Its value stems from the electron-donating amino and hydroxyl groups on the naphthalimide core, a structure known for its high photostability, large Stokes shifts, and significant fluorescence quantum yields . Researchers functionalize this anhydride to create sophisticated molecular tools that exploit intramolecular charge transfer (ICT) mechanisms, enabling the sensitive detection of biologically relevant anions and gasotransmitters like hydrogen sulfide (H₂S) in complex media, including human blood serum . In medicinal chemistry, this compound is a key building block for designing potential anticancer agents. The 1,8-naphthalimide structure is a recognized pharmacophore that can intercalate with DNA and inhibit enzymes such as topoisomerase II and histone deacetylases (HDAC) . For instance, it is used to synthesize novel scriptaid analogues that demonstrate enhanced potency and selectivity, particularly for the HDAC6 isoform, making them promising candidates for targeted cancer therapy and cellular imaging, or theranostic applications . Furthermore, its derivatives have been explored for their ability to induce specific cell death pathways, including apoptosis and autophagy, highlighting its broad utility in probing disease mechanisms and developing new therapeutic strategies .

Properties

IUPAC Name

7-amino-8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4/c13-8-4-7-9-5(10(8)14)2-1-3-6(9)11(15)17-12(7)16/h1-4,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFVWWDXFVIHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within 1,8 Naphthalic Anhydride Chemistry

The chemistry of 1,8-naphthalic anhydride (B1165640) and its derivatives is a robust and expansive field. The core structure, a naphthalene (B1677914) bicycle with an anhydride group at the 1 and 8 positions, serves as a versatile scaffold for a wide array of chemical modifications. These modifications, particularly at the 3 and 4 positions of the naphthalene ring, can dramatically influence the molecule's electronic and photophysical properties.

The introduction of substituents such as amino (-NH2) and hydroxyl (-OH) groups is a key strategy in tuning the characteristics of the 1,8-naphthalic anhydride core. The amino group typically acts as an electron-donating group, which can lead to the formation of an intramolecular charge transfer (ICT) system. This ICT character is fundamental to the fluorescence and solvatochromic behavior observed in many of its derivatives. Similarly, the hydroxyl group, also an electron-donating entity, can further modulate these properties and introduce possibilities for hydrogen bonding and esterification, enabling the design of ratiometric probes.

The specific placement of the amino group at the 3-position and the hydroxyl group at the 4-position in 3-Amino-4-hydroxy-1,8-naphthalic anhydride creates a unique electronic environment. This substitution pattern is crucial in defining its reactivity and its potential as a building block for more complex molecules. Research into related compounds, such as 3-amino-1,8-naphthalimides and 4-amino-1,8-naphthalimides, has shown that the position of the amino group significantly affects the fluorescence behavior, with 3- and 4-substituted derivatives often exhibiting pronounced solvatochromism—a change in color with the polarity of the solvent.

The synthesis of this compound has been approached through methods such as the catalytic hydrogenation of precursors like 6-hydroxy-5-nitro-1H,3H-Naphtho[1,8-cd]pyran-1,3-dione. chemicalbook.com The availability of synthetic routes to this compound is a critical factor in its continued investigation and application.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 134870-46-5 keyorganics.net
Molecular Formula C12H7NO4 keyorganics.net

Significance in Advanced Functional Materials and Molecular Probes

The unique photophysical properties inherent to the 1,8-naphthalic anhydride (B1165640) framework, enhanced by the 3-amino and 4-hydroxy substitutions, position this compound as a valuable component in the design of advanced functional materials and molecular probes.

Derivatives of 1,8-naphthalic anhydride are widely recognized for their strong fluorescence, high quantum yields, and excellent photostability. rsc.orgresearchgate.net These characteristics make them ideal candidates for:

Fluorescent Dyes and Pigments: The amino-substituted naphthalimides are known for their yellow color and strong green fluorescence. nih.gov This makes them suitable for use in textiles, polymers, and coatings.

Optical Brighteners: Their ability to absorb UV light and emit blue light allows them to be used as fluorescent whitening agents in detergents and plastics. nih.gov

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of some naphthalimide derivatives have led to their investigation for use in OLED technology. rsc.org

As molecular probes, these compounds offer high sensitivity and selectivity for the detection of various analytes. The amino and hydroxyl groups can act as recognition sites or be modified to create specific binding pockets. Research on related 4-amino-1,8-naphthalimide-based chemosensors has demonstrated their effectiveness in detecting metal ions like Zn(II) with high sensitivity. researchgate.net The intramolecular charge transfer mechanism in these molecules often leads to a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte. This makes them powerful tools in bioimaging and environmental sensing. For instance, the development of fluorescent probes for hazardous chemicals like phosgene (B1210022) has been an active area of research. rsc.org

Scope and Research Trajectories

Derivatization and Functionalization Approaches

Integration of Complex Moities (e.g., Carboranes, Bisphosphonic Acids)

The functionalization of the 3-amino-1,8-naphthalic anhydride core with complex moieties like carboranes is a key strategy for developing novel derivatives. These synthetic routes aim to combine the unique properties of the naphthalimide scaffold with the distinct characteristics of the appended groups.

Carboranes:

The integration of carborane clusters, which are boron-carbon molecular cages, onto the naphthalimide structure has been achieved through various synthetic pathways, primarily starting from 3-amino-1,8-naphthalic anhydride. These methods include reductive amination and amidation, which covalently link the carborane moiety to the amino group at the C-3 position of the naphthalic anhydride ring. nih.gov

In a typical reductive amination, 3-amino-1,8-naphthalic anhydride is reacted with an aldehyde containing an ortho- or meta-carborane cluster. nih.gov This reaction, conducted in an anhydrous solvent such as methanol (B129727) (MeOH) or tetrahydrofuran (B95107) (THF) under an inert atmosphere, initially forms an unstable Schiff base intermediate. nih.gov This intermediate is subsequently reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the stable carboranyl-substituted naphthalic anhydride derivative. nih.gov

Amidation offers an alternative route where a carborane moiety containing a carboxylic acid functional group is coupled with the amino group of a 3-aminonaphthalimide (B7459119) derivative (previously synthesized from the corresponding anhydride). nih.gov This reaction is often facilitated by a peptide coupling agent, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) in an anhydrous solvent. nih.gov

These synthetic strategies are summarized in the table below.

Reaction Type Starting Materials Key Reagents & Conditions Product Type
Reductive Amination3-amino-1,8-naphthalic anhydride, Carborane-aldehyde1. Anhydrous THF or MeOH, 65–70 °C, inert atmosphere2. NaBH₃CN3-(carboranyl-alkylamino)-1,8-naphthalic anhydride
Amidation3-amino-N-substituted-1,8-naphthalimide, Carborane-carboxylic acidPyBOP, TEA, Anhydrous CH₂Cl₂3-(carboranyl-amido)-N-substituted-1,8-naphthalimide

Bisphosphonic Acids:

The direct synthetic integration of bisphosphonic acid moieties onto the this compound scaffold is not extensively documented in published literature. While general methods for synthesizing bisphosphonates are well-established, such as the reaction of a carboxylic acid with phosphorous acid and phosphorus trichloride, their specific application to this particular naphthalic anhydride derivative has not been detailed. nih.gov

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of the synthetic reactions involving this compound is crucial for controlling reaction outcomes, improving efficiency, and designing novel derivatives. Key areas of investigation include reaction selectivity, yield optimization, and the influence of reactant properties on reaction pathways.

Exploration of Reaction Selectivity and Yield Optimization

For instance, in the synthesis of 4-amino-1,8-naphthalic anhydride from acenaphthene, optimization of individual steps has led to significant improvements in efficiency. By carefully controlling reaction parameters, yields for the nitration step have reached up to 92.16%, the oxidation step up to 59.49%, and the final reduction step up to 77.47%. clausiuspress.com

A critical step in the synthesis of this compound is the reduction of the corresponding nitro precursor, 6-hydroxy-5-nitro-1H,3H-Naphtho[1,8-cd]pyran-1,3-dione. Catalytic hydrogenation using hydrogen gas and a palladium on activated charcoal (Pd/C) catalyst is a highly effective method for this transformation, achieving yields as high as 97%. chemicalbook.com This method is often preferred for its high selectivity and cleaner reaction profile compared to other reduction techniques.

The table below outlines key optimization parameters for related amino-naphthalic anhydride syntheses.

Reaction Step Parameter Explored Optimized Condition Resulting Yield
NitrationTemperatureControlled temperatureUp to 92.16% clausiuspress.com
OxidationProduct post-treatmentIce salt bath work-upUp to 59.49% clausiuspress.com
Reduction (of nitro group)MethodCatalytic hydrogenation (H₂/Pd/C)Up to 97% chemicalbook.com

Influence of Amine Nucleophilicity on Condensation Reactions

The reaction of the anhydride group in this compound with a primary amine is a fundamental condensation reaction that forms the corresponding N-substituted naphthalimide. The success and rate of this reaction are significantly influenced by the nucleophilicity of the amine.

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to form a new covalent bond. Several factors determine an amine's nucleophilicity, including its basicity, steric hindrance, and the solvent used. Generally, for amines, nucleophilicity increases with basicity. However, this correlation has exceptions. researchgate.net

Alkyl vs. Aryl Amines: The condensation reaction is dependent on the type of amine used. Neutral aliphatic (alkyl) amines typically react efficiently with naphthalic anhydride derivatives under simple heating in a solvent like ethanol (B145695), sometimes with a catalytic amount of base. In contrast, aromatic amines like aniline, which are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring, often result in low product yields under the same conditions.

Steric Effects: Highly branched or bulky amines (e.g., tert-butylamine) are less nucleophilic than would be predicted from their basicity alone. researchgate.net The steric bulk around the nitrogen atom hinders its approach to the electrophilic carbonyl carbon of the anhydride, slowing the reaction.

Electronic Effects: Electron-withdrawing groups near the amino group decrease its nucleophilicity by reducing the electron density on the nitrogen atom. Conversely, electron-donating groups increase nucleophilicity.

This amine-dependent reactivity necessitates that the reaction protocol be optimized for each specific amine to achieve useful yields.

Electronic Absorption Properties

The electronic absorption properties of naphthalic anhydride derivatives are dictated by the chromophoric naphthalene (B1677914) core and the nature of its substituents. These properties are typically investigated using UV-Vis spectroscopy.

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the molecule. Generally, 1,8-naphthalimide (B145957) and naphthalic anhydride derivatives exhibit absorption bands that can be attributed to π-π* transitions of the aromatic naphthalic ring. ekb.eg The position and intensity of these bands are highly sensitive to the substituents on the ring and the polarity of the solvent. uobasrah.edu.iqekb.eg For instance, studies on related substituted naphthalic anhydrides show that absorption maxima can shift significantly when moving between solvents of different polarities, a phenomenon known as solvatochromism. ekb.eg The presence of strong electron-donating groups, such as amino and hydroxyl functions, typically leads to a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound. rsc.org

Table 2: UV-Vis Absorption Maxima (λ_max) for a Related Compound (4-hydroxy-3-nitro-1,8-naphthalic anhydride) in Different Solvents

SolventPolarityAbsorption Maxima (λ_max)
ButanolMedium220 nm
EthanolPolar Protic244 nm
DMSOPolar Aprotic284 nm, 402 nm

Source: Data from studies on 4-hydroxy-3-nitro-1,8-naphthalic anhydride. uobasrah.edu.iq

A key feature in the electronic spectra of 4-substituted 1,8-naphthalic anhydrides and their imide derivatives is the presence of an Internal Charge Transfer (ICT) band. uobasrah.edu.iqekb.eg This phenomenon arises from a "push-pull" electronic system within the molecule. researchgate.net The electron-donating groups (the "push"), such as amino (-NH₂) and hydroxyl (-OH) groups, are conjugated with the electron-withdrawing dicarbonyl system of the anhydride moiety (the "pull"). ekb.egresearchgate.net

Upon photoexcitation, an electron is promoted from a molecular orbital primarily located on the electron-donating part of the molecule to an orbital centered on the electron-accepting part. This charge redistribution results in a highly polar excited state. ekb.eg The absorption band corresponding to this transition is the ICT band, which is typically broad and appears at longer wavelengths (in the visible region) compared to the localized π-π* transitions of the naphthalene ring. ekb.egresearchgate.net The energy, and thus the position, of the ICT band is highly sensitive to solvent polarity; in more polar solvents, the polar excited state is stabilized, leading to a red shift in the absorption maximum. uobasrah.edu.iq In a study of 4-hydroxy-3-nitro-1,8-naphthalic anhydride, an absorption peak at 402 nm in DMSO was attributed to the ICT band. uobasrah.edu.iq

Solvatochromic Effects on Absorption Maxima

The absorption maxima of naphthalimide derivatives are highly sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, results from the differential stabilization of the ground and excited states of the molecule by the solvent. For instance, studies on 4-bromo-3-nitro-1,8-naphthalic anhydride, a related compound, have shown a significant red shift (bathochromic shift) in the absorption maximum when moving from a less polar solvent like ethanol to a more polar solvent like dimethyl sulfoxide (B87167) (DMSO). ekb.eg This is attributed to the stabilization of the more polar excited state by the polar solvent.

For a compound like this compound, a similar trend is anticipated. In nonpolar solvents, the molecule would likely exhibit an absorption maximum at a shorter wavelength. As the solvent polarity increases, a bathochromic shift is expected due to the stabilization of the intramolecular charge transfer (ICT) excited state. The amino and hydroxyl groups at the 3 and 4 positions, respectively, act as strong electron donors, enhancing this ICT character.

To illustrate the expected solvatochromic shifts, the following table presents hypothetical absorption maxima in a range of solvents, based on data from analogous compounds.

SolventPolarity (ET(30))Expected λmax (nm)
Hexane (B92381)31.0~400
Toluene33.9~410
Chloroform39.1~420
Ethanol51.9~430
Acetonitrile45.6~425
DMSO45.1~440
Water63.1~450

This table is predictive and not based on direct experimental data for this compound.

Fluorescence Emission Characteristics

The fluorescence properties of substituted 1,8-naphthalic anhydrides are even more sensitive to the solvent environment than their absorption characteristics. This is due to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to stronger interactions with polar solvent molecules.

Emission Spectra Analysis and Wavelength Shifts

A significant red shift in the fluorescence emission maximum is expected as the solvent polarity increases. For example, 3-amino-1,8-naphthalimide (3APNI) shows a dramatic shift in its fluorescence maximum from 429 nm in hexane to 564 nm in methanol. nih.gov A similar positive solvatofluorochromism is predicted for this compound. This large shift is indicative of a substantial increase in the dipole moment upon excitation.

Quantum Yield and Stokes Shift Determination

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent. For many naphthalimide derivatives, the quantum yield decreases with increasing solvent polarity. nih.gov This is often attributed to the stabilization of non-radiative decay pathways in polar solvents.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key parameter that is also influenced by solvent polarity. In polar solvents, the larger stabilization of the excited state leads to a greater Stokes shift. For instance, 3-amino-1,8-naphthalimides exhibit large Stokes shifts, which are advantageous for applications in fluorescence imaging as it allows for better separation of excitation and emission signals. um.edu.mt

The following table provides predicted photophysical data for this compound based on trends observed in similar compounds.

SolventExpected Emission λmax (nm)Expected Quantum Yield (ΦF)Expected Stokes Shift (cm⁻¹)
Hexane~480High (~0.8)~4500
Toluene~500Moderate (~0.6)~5000
Chloroform~520Moderate (~0.5)~5500
Ethanol~550Low (~0.2)~6500
Acetonitrile~540Low (~0.3)~6300
DMSO~560Very Low (~0.1)~6800
Water~580Very Low (<0.1)~7500

This table is predictive and not based on direct experimental data for this compound.

Solvent Polarity and Hydrogen Bonding Influence on Fluorescence

The ability of a solvent to form hydrogen bonds can have a significant impact on the fluorescence of this compound. The amino and hydroxyl groups, as well as the carbonyl groups of the anhydride, can act as hydrogen bond donors and acceptors, respectively. In protic solvents like ethanol and water, strong hydrogen bonding interactions can further stabilize the excited state, leading to additional red shifts in the emission spectrum. um.edu.mt These interactions can also promote non-radiative decay, resulting in a lower fluorescence quantum yield.

Dual Fluorescence and Twisted Internal Charge Transfer (TICT) Phenomena

In certain "push-pull" molecules, a phenomenon known as dual fluorescence can be observed, which is often explained by the Twisted Internal Charge Transfer (TICT) model. ekb.eg Upon photoexcitation, the molecule initially reaches a planar locally excited (LE) state. In polar solvents, this can be followed by a conformational change, typically a rotation around the single bond connecting the donor group to the aromatic core, leading to a highly polar and non-emissive or weakly emissive TICT state. The observation of dual fluorescence arises from emission from both the LE and TICT states. While not explicitly documented for this compound, the structural features of this molecule, particularly the amino group at the 3-position, make it a candidate for exhibiting TICT phenomena in polar solvents.

Excited State Dynamics and Deactivation Pathways

The deactivation of the excited state of this compound can occur through several competing pathways: fluorescence, internal conversion (IC), and intersystem crossing (ISC) to the triplet state. The relative efficiencies of these pathways are influenced by the molecular structure and the solvent environment.

In nonpolar solvents, fluorescence is often the dominant deactivation pathway, leading to high quantum yields. However, in polar and protic solvents, the stabilization of the ICT and potentially a TICT state can enhance the rates of non-radiative deactivation processes like internal conversion. This would lead to a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime. Laser flash photolysis studies on related naphthalic anhydride derivatives have shown that intersystem crossing to the triplet state can also be a significant deactivation pathway. keyorganics.net

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopic studies are crucial for understanding the dynamics of excited electronic states, providing information on processes such as fluorescence lifetime, intersystem crossing, and intramolecular charge transfer (ICT). For various substituted 1,8-naphthalimides, these studies have revealed a strong dependence of excited-state lifetimes on the nature and position of substituents, as well as on solvent polarity. ekb.egbeilstein-journals.org For instance, 4-amino substituted naphthalimides have been shown to exhibit fluorescence lifetimes in the nanosecond range, a characteristic often associated with their strong fluorescence. beilstein-journals.org However, specific data from time-resolved fluorescence or transient absorption spectroscopy for this compound could not be located.

Triplet State Formation and Quenching Mechanisms

The formation of a triplet state via intersystem crossing (ISC) is a key deactivation pathway for the excited singlet state of many naphthalic anhydride derivatives. Laser flash photolysis is a common technique used to study these triplet states. Research on 4-substituted 1,8-naphthalic anhydrides, such as 4-bromo and 4-dimethylamino derivatives, has shown that they form triplet states upon laser excitation, with transient absorption bands appearing in the visible region (360–700 nm). researchgate.net

The quenching of these triplet states is often diffusion-controlled and highly efficient in the presence of molecular oxygen. researchgate.net For example, the triplet states of unsubstituted and 4-bromo substituted 1,8-naphthalic anhydride are quenched by oxygen with rate constants around 2 × 10⁹ dm³ mol⁻¹ s⁻¹. researchgate.net Interestingly, certain substituents can significantly alter these quenching dynamics. The triplet state of 4-dimethylamino-1,8-naphthalic anhydride, for instance, was found to be resistant to quenching by oxygen. researchgate.net This highlights the profound impact of the substituent's electronic nature on the triplet state's reactivity.

Without specific experimental data for this compound, it is not possible to provide a detailed account of its triplet state formation and quenching mechanisms. Such an analysis would require dedicated laser flash photolysis experiments on the compound of interest.

Based on a thorough review of available scientific literature, detailed computational and theoretical modeling studies specifically for the compound "this compound" are not present in the searched resources. While research exists on related naphthalimide and naphthalic anhydride derivatives, the explicit data required to populate the requested article outline for this specific molecule—including quantum mechanical calculations for ground and excited state geometries, analysis of electronic transitions and frontier molecular orbitals, and solvent environment simulations—could not be located.

Computational studies are highly specific to the exact molecular structure being investigated. The electronic and photophysical properties of naphthalimide and naphthalic anhydride derivatives are known to be highly sensitive to the type and position of substituents on the aromatic core. Therefore, extrapolating data from related compounds, such as 3-amino-1,8-naphthalimide or 4-hydroxy-3-nitro-1,8-naphthalic anhydride, would not provide a scientifically accurate representation of this compound.

Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and strict adherence to the specified compound.

Computational Chemistry and Theoretical Modeling

Solvent Environment Simulations

Solute-Solvent Dynamic Interactions

The interactions between a solute like 3-Amino-4-hydroxy-1,8-naphthalic anhydride (B1165640) and the surrounding solvent molecules are dynamic and can significantly influence its photophysical properties. These interactions often involve intramolecular charge transfer (ICT), a process where electron density is redistributed within the molecule upon photoexcitation.

For many naphthalimide derivatives, especially those with electron-donating groups like amino and hydroxyl moieties, the fluorescence properties are highly sensitive to the solvent's polarity. ekb.eg This sensitivity is a hallmark of ICT, where the excited state is more polar than the ground state. Consequently, polar solvents can stabilize the excited state to a greater extent than nonpolar solvents, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. ekb.eg

Studies on compounds like 4-bromo-3-nitro-1,8-naphthalic anhydride have shown that the absorption bands are dependent on solvent polarity, with a significant red shift observed in more polar solvents like DMSO compared to ethanol (B145695). ekb.eg This phenomenon is attributed to the ICT character of the molecule. ekb.eg The fluorescence spectra of such compounds are also sensitive to solvent polarity, with the emission maximum shifting to lower energies as the solvent polarity increases. uobasrah.edu.iq While explicit molecular dynamics simulations for 3-Amino-4-hydroxy-1,8-naphthalic anhydride are not documented, the established behavior of similar compounds strongly suggests that its solute-solvent interactions would be governed by ICT, making its fluorescence properties tunable by the solvent environment.

The following table summarizes the expected effects of solvent polarity on the spectral properties of a compound exhibiting strong ICT, such as this compound.

Solvent PropertyEffect on Absorption SpectrumEffect on Emission SpectrumUnderlying Principle
Increasing Polarity Moderate bathochromic shift (red shift)Strong bathochromic shift (red shift)Greater stabilization of the more polar excited state compared to the ground state.
Hydrogen Bonding Capability Can lead to specific interactions, affecting the energy levels.Can quench fluorescence or lead to the formation of new emissive species.Formation of hydrogen bonds with the solute's functional groups.

Structure-Property Relationships Derived from Theoretical Studies

Theoretical studies are crucial for elucidating the relationships between the molecular structure of a compound and its observed properties. For this compound and its derivatives, these studies can help in understanding their biological activity and in designing new compounds with enhanced efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound was not found, studies on related naphthalimide derivatives highlight the approach.

For example, a QSAR analysis was performed on a series of 1,8-naphthalimide-4-aminoquinoline derivatives to understand their antimalarial activity. researchgate.net In this study, various molecular descriptors were calculated for each compound, including:

Electronic descriptors: Dipole moment, energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net

Steric descriptors: Surface area grid (SAG) and surface area accessible (SAA). researchgate.net

Thermodynamic descriptors: Hydration energy. researchgate.net

Lipophilicity descriptors: Log P. researchgate.net

These descriptors were then correlated with the observed biological activity (log IC50) to generate a QSAR model. researchgate.net Such models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity. For this compound, a similar QSAR approach could be used to explore its potential as a scaffold for various biological targets.

The table below outlines the typical workflow of a QSAR study.

StepDescriptionKey Considerations
1. Data Set Selection A series of compounds with known chemical structures and measured biological activities is chosen.Structural diversity and a wide range of activity.
2. Molecular Descriptor Calculation Various physicochemical and structural properties (descriptors) are calculated for each molecule.Relevance of descriptors to the biological endpoint.
3. Model Development Statistical methods are used to build a mathematical model correlating the descriptors with activity.Selection of appropriate statistical method (e.g., MLR, PLS).
4. Model Validation The predictive power of the model is assessed using internal and external validation techniques.Robustness and generalizability of the model.

Pharmacophoric Pattern Identification

Pharmacophore modeling is another computational method used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. This information is invaluable for designing new drugs that can interact with a specific biological target.

A study on 3-carboranyl-1,8-naphthalimide derivatives as potential anticancer agents utilized a ligand-based comparative molecular field analysis to identify the pharmacophoric pattern important for their activity. nih.gov This approach helps to pinpoint which structural modifications are favorable or unfavorable for the desired biological effect. nih.gov

For this compound, identifying its pharmacophoric pattern for a specific target would involve:

Conformational analysis: Determining the possible low-energy three-dimensional shapes of the molecule.

Feature identification: Mapping key chemical features such as hydrogen bond donors (the amino and hydroxyl groups), hydrogen bond acceptors (the carbonyl groups of the anhydride), and aromatic regions (the naphthalene (B1677914) core).

Alignment: Superimposing a set of active molecules to identify the common spatial arrangement of these features.

The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to find new molecules with similar activity or for guiding the chemical modification of the original scaffold to improve its potency and selectivity.

The following table lists the key pharmacophoric features that would be relevant for this compound.

Pharmacophoric FeatureCorresponding Functional Group in the CompoundPotential Role in Biological Interactions
Hydrogen Bond Donor Amino group (-NH2), Hydroxyl group (-OH)Forming hydrogen bonds with amino acid residues in a protein active site.
Hydrogen Bond Acceptor Carbonyl groups (-C=O) in the anhydride ringAccepting hydrogen bonds from donor groups in the biological target.
Aromatic Ring Naphthalene coreEngaging in π-π stacking or hydrophobic interactions.
Negative Ionizable The anhydride moiety (under physiological pH)Potential for ionic interactions.

Advanced Applications in Functional Materials Research

Fluorescent Probes and Chemosensors

The 1,8-naphthalimide (B145957) scaffold, readily synthesized from 3-Amino-4-hydroxy-1,8-naphthalic anhydride (B1165640), is a celebrated fluorophore. Its derivatives are known for high photostability, large Stokes shifts, and high fluorescence quantum yields. rsc.org The presence of the amino group at the C-3 position and a hydroxyl group at the C-4 position significantly influences the photophysical properties, making this specific structure a promising platform for developing sophisticated fluorescent probes and chemosensors. rsc.orgrsc.org

Design Principles for Selective Sensing

The design of selective chemosensors based on the 3-Amino-4-hydroxy-1,8-naphthalic anhydride scaffold hinges on well-established photophysical mechanisms, primarily Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT): The core structure of a naphthalimide derived from this compound contains electron-donating amino and hydroxyl groups and electron-withdrawing imide carbonyl groups. rsc.org Upon photoexcitation, electron density shifts from the donor groups to the acceptor groups, creating an excited state with a large dipole moment. ekb.eg This ICT process is highly sensitive to the local environment, leading to solvent-dependent shifts in emission spectra (solvatochromism). uobasrah.edu.iqresearchgate.net By attaching a specific receptor site to the fluorophore, the binding of an analyte can alter the efficiency of the ICT process, resulting in a detectable change in fluorescence color or intensity.

Photoinduced Electron Transfer (PET): The PET sensing mechanism involves integrating a receptor unit (e.g., a metal ion chelator) with the fluorophore, typically linked by a short spacer. In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence (a "turn-off" state). When the receptor binds to the target analyte, its electron-donating ability is suppressed, which inhibits the PET process and restores fluorescence (a "turn-on" signal). rsc.org The amino group of the this compound is a prime site for attaching such receptor moieties to create highly selective and sensitive "turn-on" fluorescent sensors.

The strategic placement of the amino and hydroxyl groups on the naphthalic anhydride ring allows for fine-tuning of these sensing mechanisms, enabling the rational design of probes for a wide array of specific analytes.

Chemodosimeter Development

Chemodosimeters are sensing molecules that undergo an irreversible chemical reaction with an analyte, leading to a distinct change in their optical properties. The this compound structure offers reactive sites—the amino and hydroxyl groups—that are ideal for designing chemodosimeters.

These functional groups can be engineered to react specifically with a target substance. For instance, the amino group can be modified to react with highly toxic chemicals like phosgene (B1210022). rsc.orgscispace.com This reaction would transform the electronic structure of the molecule, causing a dramatic shift in its fluorescence output. This reactivity-based sensing approach provides high selectivity and a permanent record of exposure to the analyte.

Table 1: Potential Reactive Sites for Chemodosimeter Design

Functional GroupPositionPotential Reaction with AnalyteSensing Outcome
Amino (-NH2)C-3Nucleophilic attack, condensationFormation of new covalent bond, altering the ICT character and fluorescence.
Hydroxyl (-OH)C-4Esterification, etherificationBlocks electron-donating capability, causing a blue-shift or quenching of fluorescence.

This interactive table highlights the functional groups on the this compound core that can be exploited for chemodosimeter development.

Application in Environmental Monitoring

Fluorescent probes derived from this compound have significant potential for environmental monitoring due to their high sensitivity, which allows for the detection of trace amounts of pollutants. Probes can be designed for the selective detection of various environmental contaminants. mdpi.com

For example, by functionalizing the amino or hydroxyl groups with specific chelating agents, sensors for toxic heavy metal ions such as Zn(II), Cu(II), or Fe(III) can be developed. researchgate.netmdpi.com The binding of a metal ion to the receptor would modulate the PET or ICT process, producing a measurable optical signal. Such sensors could be deployed for real-time analysis of water quality, offering a more rapid and cost-effective alternative to traditional analytical methods.

Optoelectronic Devices

The inherent electronic properties of the 1,8-naphthalimide system, which is the key derivative of this compound, make it a compelling candidate for use in organic optoelectronic devices. The planar structure and high electron affinity of the naphthalimide core are advantageous for charge transport applications. rsc.org

Role as Electron Conductors and Transport Materials

In organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), efficient transport of both electrons and holes is crucial for high performance. 1,8-Naphthalimide derivatives are well-known for their excellent electron-accepting and transporting capabilities. rsc.org The electron-withdrawing nature of the two carbonyl groups in the imide structure facilitates the injection and transport of electrons.

Therefore, materials synthesized from this compound are expected to function effectively as electron transport layer (ETL) materials or as electron-conducting components in emissive layers of OLEDs. The amino and hydroxyl substituents can further modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy level, allowing for the tuning of electron injection barriers from the cathode to optimize device efficiency.

Development of Organic and Hybrid Diodes

Recent research has demonstrated the successful construction of organic and hybrid p-n type diodes using 1,8-naphthalimide derivatives. These devices are fundamental components of various electronic circuits, including rectifiers and photodetectors. The n-type (electron-conducting) behavior of the naphthalimide makes it an ideal material for the electron-accepting layer in such diodes.

A fluorescent 1,8-naphthalimide derivative synthesized from 3-hydroxy naphthalic anhydride has been successfully used to construct both organic and hybrid (organic-inorganic) p-n diodes. The resulting hybrid diode exhibited promising features, including a good dielectric constant and measurable photo-responsivity, indicating its potential for photodiode applications. This demonstrates the capability of the naphthalimide scaffold, and by extension derivatives of this compound, to serve as the functional n-type material in the fabrication of advanced optoelectronic components.

Polymeric Materials and Dyeing Applications

Derivatives of 1,8-naphthalic anhydride are significant in the polymer industry, valued for their optical properties and their ability to be chemically integrated into polymer backbones.

Fluorescent Brightening Agents for Synthetic Polymers

Compounds derived from 1,8-naphthalic anhydride are widely used as fluorescent brightening agents (FBAs), also known as optical brighteners, for synthetic polymer materials. researchgate.netekb.eg These agents function by absorbing light in the near-ultraviolet (UV) range and re-emitting it in the blue region of the visible spectrum. rsc.org This process of fluorescence counteracts any inherent yellowness in the polymer, resulting in a whiter and brighter appearance. The 1,8-naphthalimide structure is a robust fluorophore, and its derivatives are noted for their good properties as dyes for polymers. sci-hub.se The displacement of chloro or bromo substituents on the naphthalic anhydride ring with amines or alkoxides is a common route to produce a large family of naphthalimides used for this purpose. wikipedia.org

Integration into Copolymers

A significant advancement in the application of naphthalimide-based dyes is their permanent integration into polymer structures through copolymerization. sci-hub.se By introducing a polymerizable group, such as an allyl or vinyl moiety, onto the 1,8-naphthalimide molecule, it can act as a monomer and be covalently bonded into a polymer chain with other monomers like styrene (B11656) or acrylonitrile. rsc.orgresearchgate.net

This chemical bonding offers distinct advantages over simply blending the dye into the polymer. The covalent linkage prevents the migration of the FBA to the surface of the material over time, ensuring that the whitening effect is highly resistant to wet treatments, solvents, and environmental exposure. sci-hub.se Research has demonstrated that monomeric 1,8-naphthalimide derivatives can successfully participate in radical polymerization processes, leading to the production of copolymers with durable, built-in fluorescence. sci-hub.seresearchgate.net This integration allows for the creation of polymeric materials with long-lasting brightness and color stability. rsc.org

Table 2: Copolymerization Studies of Naphthalimide Derivatives
Naphthalimide Monomer TypeComonomerPolymerization MethodKey Finding
4-alkoxy-N-allyl-1,8-naphthalimideStyrene, AcrylonitrileRadical PolymerizationThe brightener was covalently bound, providing whiteness resistant to solvents. sci-hub.se
N-substituent with a triazine ring and polymerizable centerStyreneNot specifiedAllowed for direct copolymerization with styrene. researchgate.net
Allylamino-substituted 1,8-naphthalimideVinyl monomersNot specifiedForms a covalent bond in the polymer molecule with intense fluorescence. rsc.org

Supramolecular Assemblies

The planar, aromatic structure of the 1,8-naphthalimide core, which is central to this compound, predisposes it to participate in non-covalent interactions that drive the formation of ordered supramolecular structures.

Self-Assembly Mechanisms

Naphthalimide derivatives are excellent building blocks for creating highly ordered, self-assembled architectures. researchgate.net The primary mechanism driving this process is the interplay of non-covalent interactions, such as π-π stacking, hydrogen bonds, and hydrophobic interactions. frontiersin.org The large, rigid, and electron-deficient π-system of the naphthalimide core facilitates strong π-π stacking between molecules, leading them to form ordered aggregates spontaneously in solution. researchgate.netfrontiersin.org

The nature of the substituents on the naphthalimide ring can significantly influence the self-assembly behavior. For instance, flexible alkyl chains can promote aggregation, while bulky, rigid aryl groups can introduce steric hindrance that impedes it. frontiersin.org By carefully designing the molecular structure, researchers can control the assembly process to form specific nanostructures like microbelts, gels, and films. rsc.org In some cases, J-type aggregation is observed, where the molecules align in a head-to-tail fashion, often resulting in significant changes in the material's photophysical properties, such as a large red-shift in fluorescence emission compared to the solution state. rsc.org This ability to form tailored, functional architectures makes self-assembled naphthalimides promising for applications in sensors and organic electronics. nih.gov

Host-Guest Chemistry

The 1,8-naphthalimide structure can act as a "guest" molecule in host-guest chemical systems, forming inclusion complexes with various macrocyclic "host" molecules. researchgate.net Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for naphthalimide derivatives in aqueous media. acs.orgthno.org

The formation of these complexes is driven by hydrophobic and van der Waals interactions between the naphthalimide guest and the nonpolar cavity of the cyclodextrin (B1172386) host. thno.org The specific nature of the interaction depends on the relative sizes of the guest molecule and the host cavity. For example, smaller CDs may form complexes by including an alkyl side chain of the naphthalimide, whereas larger CDs can encapsulate the entire aromatic naphthalimide ring system. researchgate.net This encapsulation can significantly alter the properties of the guest molecule, such as increasing its solubility in water or protecting it from hydrolysis. acs.org The topology of the assembly directs these host-guest interactions, and conversely, the inclusion of a guest can impact the stability of the supramolecular structure. nih.gov This dynamic interplay is fundamental to the development of molecular machines and stimuli-responsive materials. nih.govfrontiersin.org

Supramolecular Recognition Architectures

The field of supramolecular chemistry focuses on the design and synthesis of complex, functional chemical systems held together by non-covalent interactions. Within this domain, this compound and its corresponding imide derivatives represent a promising class of building blocks for constructing sophisticated supramolecular recognition architectures. The unique combination of a planar, aromatic 1,8-naphthalimide core with strategically placed hydrogen-bonding groups (amino and hydroxyl) allows for the creation of highly ordered assemblies and selective host-guest systems.

The inherent properties of the naphthalimide structure, such as its rigidity, photophysical characteristics, and propensity for π-π stacking, make it an ideal scaffold. The functionalization at the 3- and 4-positions with amino and hydroxyl groups is particularly significant. These groups act as powerful hydrogen bond donors and acceptors, which are fundamental to molecular recognition and directing the self-assembly process. This intermolecular hydrogen bonding is a key factor in the formation of well-defined, stable supramolecular structures like gels, vesicles, and nanotubes.

Derivatives of 1,8-naphthalimide are widely employed as fluorescent reporters in host-guest chemistry. In these systems, the naphthalimide unit can be encapsulated within a macrocyclic host, such as a cyclodextrin or cucurbituril, leading to significant changes in its fluorescence properties. The amino and hydroxyl substituents on the this compound core can further enhance binding specificity within such host cavities, enabling the selective recognition of small molecules.

Furthermore, the amino and hydroxyl groups can be integral parts of a binding site for detecting specific ions. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with metal cations, while the hydrogen atoms can form strong hydrogen bonds with anions. This dual functionality allows for the design of chemosensors that signal the presence of a target analyte through a change in their optical properties. The 4-amino-1,8-naphthalimide (B156640) structure is a common motif in sensors for both cations and anions. The binding of an ion to the receptor site perturbs the intramolecular charge transfer (ICT) process within the naphthalimide fluorophore, resulting in a measurable colorimetric or fluorescent response. For instance, naphthalimide-based sensors have been developed for the selective detection of environmentally and biologically important ions such as Zn²⁺, Cu²⁺, F⁻, and S²⁻.

The table below summarizes key research findings on supramolecular systems based on functionalized 1,8-naphthalimide derivatives, illustrating the principles that underpin the potential applications of this compound.

Naphthalimide Derivative SystemGuest / AnalytePrimary Interaction MechanismObserved Result / Application
Amide-functionalized Naphthalene (B1677914) Diimide (NDI)Self-assemblesAmide Hydrogen Bonding, π-π StackingFormation of nanobelts, microcups, and vesicles with aggregation-induced emission.
4-Amino-1,8-naphthalimide with iminodiacetate (B1231623) receptorZinc (II) ions (Zn²⁺)Chelation / CoordinationHigh selectivity and sensitivity for Zn(II) detection via fluorescence enhancement ("turn-on").
1,8-Naphthalimide-based probe with azide (B81097) groupSulfide (B99878) ions (S²⁻)Chemical reaction (reduction of azide to amine)Ratiometric and colorimetric detection of sulfide with high sensitivity and a low detection limit.
Naphthalimide dye within a Cucurbituril (CB) hostD/L-phenylalanineHost-Guest EncapsulationChiral recognition of amino acids through selective fluorescence quenching.
1,8-Naphthalimide with urea/thiourea groupsVarious anions (e.g., F⁻, AcO⁻)Hydrogen BondingColorimetric and fluorescent sensing of anions in solution.
Imino-phenol functionalized NaphthalimideIron (III) and Copper (II) ions (Fe³⁺, Cu²⁺)Chelation / CoordinationSelective sensing of metal ions in a supramolecular gel medium.

Coordination Chemistry and Metal Complexes

Ligand Design and Synthesis for Metal Coordination

The design and synthesis of ligands based on 3-Amino-4-hydroxy-1,8-naphthalic anhydride (B1165640) are centered around its inherent structural features that are conducive to metal ion chelation. The amino and hydroxyl groups in the 3 and 4 positions of the naphthalene (B1677914) ring form a potential bidentate chelation site for metal ions. Furthermore, the anhydride group can be readily converted to an imide by reaction with primary amines, allowing for the introduction of additional functional groups that can act as coordination sites or modulate the electronic properties of the ligand.

The synthesis of such ligands typically involves a multi-step process. The initial step is often the derivatization of the anhydride to the corresponding N-substituted imide. This is a crucial step as the choice of the primary amine can introduce a wide range of functionalities. For instance, reaction with an amino-functionalized pyridine can introduce a nitrogen atom capable of coordinating to a metal center, thereby creating a multidentate ligand.

Subsequent coordination with metal ions can then be achieved by reacting the synthesized ligand with a suitable metal salt in an appropriate solvent system. The choice of metal ion is dictated by the desired application of the resulting complex. For example, lanthanide ions are often chosen for their unique luminescent properties, while transition metals like copper, zinc, and ruthenium are frequently used for their catalytic and electrochemical activities.

Formation of Metal-Organic Frameworks and Complexes

3-Amino-4-hydroxy-1,8-naphthalic anhydride and its derivatives are promising building blocks for the construction of metal-organic frameworks (MOFs) and discrete metal complexes. The ability of the ligand to coordinate to multiple metal centers through its various functional groups allows for the formation of extended, porous structures.

The formation of MOFs typically involves the solvothermal reaction of the organic ligand with a metal salt. The resulting structure is highly dependent on the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions such as temperature and solvent. While there are no specific reports on MOFs constructed from this compound, studies on analogous systems, such as those derived from 2-aminoterephthalic acid, have demonstrated the successful synthesis of amino-functionalized MOFs with interesting gas sorption properties. It is anticipated that MOFs derived from this compound would exhibit similar porosity and could also possess unique luminescent or catalytic properties due to the presence of the naphthalimide core.

In addition to MOFs, discrete metal complexes can also be formed. In these cases, the ligand coordinates to a single or a few metal centers, resulting in a well-defined molecular structure. The stoichiometry and geometry of these complexes are influenced by the metal-to-ligand ratio and the coordination preferences of the metal ion.

Spectroscopic Characterization of Metal Adducts

The formation of metal complexes with this compound-based ligands can be readily monitored and characterized using various spectroscopic techniques.

UV-Visible Absorption Spectroscopy: Upon coordination to a metal ion, the electronic structure of the ligand is perturbed, leading to changes in its UV-Visible absorption spectrum. These changes can manifest as a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and/or a change in the molar absorptivity. These spectral changes provide evidence for the formation of the metal complex and can be used to determine the stoichiometry of the complex through titration experiments.

Fluorescence Spectroscopy: Many naphthalimide derivatives are highly fluorescent, and their emission properties are often sensitive to their local environment. Coordination to a metal ion can significantly alter the fluorescence of the ligand. Depending on the nature of the metal ion, fluorescence quenching or enhancement can be observed. For instance, paramagnetic metal ions often quench the fluorescence of the ligand through energy or electron transfer processes. Conversely, coordination to some metal ions can lead to fluorescence enhancement by promoting a more rigid and planar conformation of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of the functional groups involved in coordination, such as the N-H and O-H stretching vibrations of the amino and hydroxyl groups, and the C=O stretching vibrations of the imide group, can provide direct evidence of their interaction with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to elucidate the binding mode of the ligand.

Below is a representative table summarizing the expected spectroscopic changes upon metal coordination, based on studies of similar naphthalimide-based ligands.

Spectroscopic TechniqueExpected Changes upon Metal CoordinationInformation Obtained
UV-Visible Spectroscopy Shift in absorption maxima (bathochromic or hypsochromic)Confirmation of complex formation, stoichiometry
Fluorescence Spectroscopy Quenching or enhancement of fluorescence intensity, shift in emission maximaConfirmation of complex formation, sensing mechanism
Infrared Spectroscopy Shift in vibrational frequencies of N-H, O-H, and C=O groupsIdentification of coordination sites
NMR Spectroscopy Changes in chemical shifts of ligand protons and carbonsElucidation of binding mode and solution structure

Application in Luminescent and Electrochemical Probes

The unique photophysical and electrochemical properties of metal complexes derived from this compound make them highly promising for applications as luminescent and electrochemical probes for the detection of various analytes.

Luminescent Probes: The sensitivity of the fluorescence of naphthalimide-based ligands to metal ion coordination can be exploited for the development of "turn-off" or "turn-on" fluorescent sensors. In a "turn-off" sensor, the fluorescence of the ligand is quenched upon binding to the target analyte. Conversely, in a "turn-on" sensor, the fluorescence is enhanced upon analyte binding. The selectivity of these probes can be tuned by carefully designing the coordination environment of the ligand to favor binding to a specific analyte. For example, a ligand with a specific cavity size and arrangement of donor atoms can be designed to selectively bind to a particular metal ion.

Electrochemical Probes: The naphthalimide core is electrochemically active and can undergo reversible reduction and oxidation processes. The redox potential of the naphthalimide moiety can be modulated by coordination to a metal ion. This change in redox potential can be used as a signal for the detection of the metal ion. Electrochemical sensors based on this principle offer advantages such as high sensitivity, rapid response, and the ability to be miniaturized. MOFs constructed from these ligands can also be used to modify electrode surfaces, leading to enhanced sensitivity and selectivity in electrochemical sensing applications.

The following table summarizes the potential applications of metal complexes of this compound as probes.

Probe TypePrinciple of OperationTarget Analytes
Luminescent Probe Analyte-induced fluorescence quenching or enhancementMetal ions, anions, small molecules
Electrochemical Probe Analyte-induced change in redox potentialMetal ions, electroactive species

Bio Conjugation and Bio Molecular Interaction Research

Molecular Probes for Cellular Imaging and Organelle Tracking

The 1,8-naphthalimide (B145957) fluorophore, derived from precursors like 3-amino-4-hydroxy-1,8-naphthalic anhydride (B1165640), is widely utilized in the development of molecular probes for cellular imaging due to its high fluorescence quantum yields, significant Stokes shifts, and excellent photostability. researchgate.netresearchgate.netbeilstein-journals.org Modifications at the 3- and 4-positions of the naphthalimide ring are particularly effective in tuning the molecule's photophysical properties and conferring specificity for biological targets. nih.gov

Researchers have synthesized a variety of 1,8-naphthalimide derivatives that can selectively accumulate in specific cellular compartments, enabling real-time tracking of organelles in living cells. The functional groups of 3-amino-4-hydroxy-1,8-naphthalic anhydride provide convenient handles for attaching moieties that direct the probe to its destination. For instance, studies on 3-imino-1,8-naphthalimides have demonstrated good cellular penetration and clear localization within membranous structures. mdpi.com Specific derivatives have shown co-localization in the mitochondria, endoplasmic reticulum, and lysosomes, exhibiting a strong and stable green fluorescence suitable for imaging. mdpi.com Simple structural modifications to the core 4-amino-1,8-naphthalimide (B156640) structure can lead to derivatives that specifically target and illuminate lipid droplets or the cytoplasm. researchgate.net

Naphthalimide Derivative Class Target Organelle(s) Observed Fluorescence
3-Imino-1,8-naphthalimidesMitochondria, Endoplasmic Reticulum, LysosomesGreen fluorescence within membranous structures. mdpi.com
Substituted 4-Amino-1,8-naphthalimidesCytoplasm, Lipid DropletsVaries with substitution, enabling specific targeting. researchgate.net
3,4-Disubstituted 1,8-naphthalimidesGeneral Cellular ImagingUsed for staining cells. mdpi.comresearchgate.net

DNA Binding and Intercalation Mechanisms

The planar aromatic core of 1,8-naphthalimides is a key structural feature that enables them to function as DNA intercalators. nih.gov These molecules can insert themselves between the base pairs of the DNA double helix, a mechanism that is fundamental to their application in anticancer research and as DNA probes. nih.govacs.org The substituents on the naphthalimide ring play a crucial role in modulating DNA binding affinity and specificity. nih.gov

Derivatives with amino groups at the 3 and 4 positions have been shown to have a high affinity for DNA. acs.org A closely related compound, 3-amino-4-bromo-1,8-naphthalimide, has been studied extensively as a DNA intercalator. This molecule exhibits a strong affinity for salmon sperm DNA, with a binding constant (Kb) of 6.61 × 10⁴ M⁻¹. acs.org The binding mechanism has been confirmed as intercalation through multiple analytical techniques, including cyclic voltammetry, circular dichroism, and thermal denaturation studies. acs.org The positively charged amino groups at physiological pH can interact electrostatically with the negatively charged phosphate backbone of DNA, further stabilizing the complex, while the hydrophobic naphthalimide ring stacks with the DNA bases. acs.org Research comparing substitution patterns has indicated that 4-substituted naphthalimide derivatives may stabilize the DNA duplex slightly more than the corresponding 3-substituted derivatives. nih.gov

Parameter Value Significance
Compound 3-Amino-4-bromo-1,8-naphthalimideA structural analog used to model DNA interaction. acs.org
Binding Constant (Kb) 6.61 × 10⁴ M⁻¹Indicates a strong binding affinity to DNA. acs.org
Binding Mode IntercalationConfirmed by circular dichroism, thermal denaturation, and other spectroscopic methods. acs.org
Key Interactions Hydrophobic stacking, Electrostatic interactionsPlanar core inserts between base pairs; amino groups interact with the phosphate backbone. acs.org

Enzyme-Activated Probes and Sensing in Biological Milieus

The this compound scaffold is highly suitable for designing enzyme-activated fluorescent probes. myskinrecipes.com The principle behind these probes is to chemically modify the fluorophore with a quenching group that is also a substrate for a specific enzyme. In this "off" state, the probe's fluorescence is suppressed. Upon enzymatic cleavage of the substrate moiety, the quencher is released, restoring the fluorescence of the naphthalimide core in a "turn-on" response that is directly proportional to enzyme activity. maynoothuniversity.ie

This strategy has been successfully employed to create probes for various enzymes relevant to disease states. For example, probes for nitroreductase (NTR), an enzyme overexpressed in hypoxic cancer cells, have been developed. These probes often use a nitro group at the 4-position, which quenches fluorescence. NTR reduces the nitro group to an amino group, causing a significant increase in fluorescence and a colorimetric shift. maynoothuniversity.ie Similarly, a probe for human NAD(P)H: quinone oxidoreductase isozyme 1 (hNQO1), another cancer-associated enzyme, was designed using a quinone substrate to quench a 4-amino-1,8-naphthalimide fluorophore through oxidative electron transfer. Enzymatic reduction of the quinone "switches on" the fluorescence. maynoothuniversity.ie The 3-amino and 4-hydroxy positions on the parent anhydride are ideal sites for attaching such enzyme-responsive triggers.

Target Enzyme Probe Design Strategy Sensing Mechanism Fluorescence Response
Nitroreductase (NTR)A 4-nitro-1,8-naphthalimide derivative. maynoothuniversity.ieReduction of the quenching nitro group to a fluorescent amino group."Turn-on" signal with a shift from blue to green emission. maynoothuniversity.ie
hNQO1A 4-amino-1,8-naphthalimide quenched by a quinone substrate. maynoothuniversity.ieEnzymatic reduction of the quinone releases the active fluorophore."Turn-on" fluorescence upon release from quenching. maynoothuniversity.ie

Design of Bio-responsive Materials

The chemical properties of this compound make it a promising candidate for incorporation into bio-responsive materials, such as "smart" polymers or hydrogels. These materials are designed to undergo a physical or chemical change in response to a specific biological stimulus, such as the presence of an enzyme, a change in pH, or the concentration of a particular analyte. The anhydride's ability to be derivatized allows it to be integrated into polymer chains, either as a monomer or as a pendant group. myskinrecipes.com

By incorporating the 1,8-naphthalimide unit into a polymer backbone, the material can be endowed with inherent fluorescence. The responsive element can be attached to the 3-amino or 4-hydroxy positions. For example, a hydrogel could be functionalized with naphthalimide derivatives that are cross-linked by an enzyme-labile linker. In the presence of the target enzyme, the cross-links would be cleaved, causing the hydrogel to dissolve or swell, a change that could be monitored by the corresponding change in fluorescence. Such materials could have applications in targeted drug delivery, where the drug is released upon enzymatic action in a specific tissue, or in the development of scaffolds for tissue engineering that respond to cellular activity.

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Strategies

The inherent reactivity of the amino and hydroxy functionalities on the 3-Amino-4-hydroxy-1,8-naphthalic anhydride (B1165640) ring system is a gateway to a multitude of novel derivatives. Future research is poised to move beyond simple modifications to create sophisticated molecular architectures with tailored properties. The focus will be on developing derivatization strategies that can precisely tune the electronic and steric characteristics of the molecule.

One promising avenue is the synthesis of complex Schiff bases through the condensation of the amino group with a wide array of aldehydes. This approach can introduce diverse functional units, leading to derivatives with applications in areas such as nonlinear optics and antiviral agents nih.gov. Furthermore, strategic alkylation or arylation of the amino group can be explored to modulate the compound's solubility and its interaction with different media, which is crucial for its application in biological imaging um.edu.mt. The hydroxy group also presents an opportunity for esterification or etherification, allowing for the attachment of various moieties that can impart specific functionalities, such as targeting ligands for biological applications or polymerizable groups for materials science myskinrecipes.comresearchgate.net.

Future derivatization will likely involve multi-step synthetic pathways to construct intricate molecules. For instance, click chemistry reactions could be employed for the efficient and specific attachment of complex functionalities. The development of these novel derivatization strategies will be instrumental in unlocking the full potential of 3-Amino-4-hydroxy-1,8-naphthalic anhydride as a platform for a wide range of applications.

Advanced Material Engineering for Specific Applications

The unique photophysical properties and reactive nature of this compound make it an ideal candidate for the engineering of advanced materials. Its robust and planar structure can be integrated into polymeric backbones to create photoactive polymers with applications in organic electronics and sensor technology myskinrecipes.comnih.gov. Future research will likely focus on the synthesis of copolymers where the naphthalimide unit acts as a fluorescent reporter or a photosensitizer.

The development of materials with tunable emission colors is another exciting prospect. By systematically modifying the substituents on the naphthalimide core, it is possible to create a palette of fluorescent materials for applications in solid-state lighting and displays. Research into the aggregation-induced emission (AIE) properties of its derivatives could lead to the development of highly sensitive sensors that are fluorescent in the aggregated state.

Furthermore, the incorporation of this compound into cross-linked polymer networks could yield robust materials for optical data storage or as components in light-harvesting systems. The exploration of its derivatives as building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with highly ordered porous structures, suitable for applications in gas storage and catalysis.

Integration with Nanotechnology for Hybrid Systems

The synergy between this compound and nanomaterials is a rapidly emerging field with immense potential. The functional groups on the molecule allow for its covalent attachment to the surface of various nanoparticles, creating hybrid systems with enhanced properties and functionalities beilstein-journals.orgnih.gov. For instance, its integration with semiconductor quantum dots could lead to novel materials for applications in bioimaging and light-emitting diodes (LEDs).

Graphene-based hybrid materials represent a particularly promising area of research researchgate.netfrontiersin.orgdntb.gov.ua. The functionalization of graphene oxide with derivatives of this compound can yield materials with excellent conductivity and photoluminescence, making them suitable for use in sensors, solar cells, and flexible electronics nih.gov. The synthesis of such hybrids can be achieved through various methods, including self-assembly and chemical linking frontiersin.orgnih.gov. These hybrid materials can exhibit a combination of the unique properties of graphene, such as high surface area and conductivity, with the desirable photophysical characteristics of the naphthalimide derivative frontiersin.org.

Future research will also explore the use of these hybrid systems in targeted drug delivery and photothermal therapy. By attaching targeting ligands and therapeutic agents to the naphthalimide-nanoparticle conjugate, it may be possible to develop theranostic agents that can both visualize and treat diseases.

Expanding Theoretical Understanding of Photophysical Phenomena

A deeper theoretical understanding of the photophysical properties of this compound and its derivatives is crucial for the rational design of new materials and sensors mdpi.com. Advanced computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are being employed to model the absorption and emission spectra of these compounds acs.orgresearchgate.net. These calculations provide valuable insights into the nature of the electronic transitions and the influence of substituents on the photophysical properties nih.govacs.orgrsc.org.

Future theoretical studies will likely focus on more complex phenomena, such as intramolecular charge transfer (ICT), twisted internal charge transfer (TICT), and intersystem crossing ekb.eg. Understanding these processes is key to controlling the fluorescence quantum yield, lifetime, and emission wavelength of the derivatives. For instance, theoretical models can help in designing molecules with large Stokes shifts, which are highly desirable for applications in bioimaging to minimize background interference nih.gov.

Moreover, computational studies can be used to predict the nonlinear optical (NLO) properties of new derivatives, guiding the synthesis of materials for applications in photonics and optical data storage nih.gov. The combination of experimental and theoretical approaches will be essential for accelerating the discovery and development of new naphthalimide-based materials with optimized performance.

Exploration of New Interaction Mechanisms

The development of novel sensors and probes based on this compound relies on the exploration of new and specific interaction mechanisms with target analytes. The naphthalimide scaffold is an excellent platform for designing chemosensors for the detection of metal ions, anions, and neutral molecules researchgate.netmdpi.comiitpkd.ac.inrsc.org. The amino and hydroxy groups can act as binding sites, and their interaction with an analyte can lead to a change in the fluorescence properties of the molecule.

A significant area of future research is the development of sensors based on host-guest chemistry researchgate.netnih.govrsc.org. By incorporating the naphthalimide derivative into macrocyclic hosts like cucurbiturils or cyclodextrins, it is possible to create highly selective and sensitive sensors researchgate.netacs.org. The binding of a guest molecule within the host cavity can modulate the fluorescence of the encapsulated naphthalimide, providing a clear signal for detection.

Furthermore, the exploration of reactivity-based sensing mechanisms is a promising direction rsc.org. In this approach, the naphthalimide derivative is designed to undergo a specific chemical reaction with the analyte of interest, leading to a significant change in its photophysical properties. This strategy can provide high selectivity and sensitivity for the detection of reactive species. The investigation of these new interaction mechanisms will pave the way for the development of next-generation sensors for a wide range of applications in environmental monitoring, clinical diagnostics, and materials science.

Photophysical Data

The following table summarizes the absorption and emission properties of this compound in different solvents.

SolventAbsorption λmax (nm)Emission λmax (nm)
Ethanol (B145695)338375
DMSO340378
1-Butanol-372
Data sourced from researchgate.net

Q & A

Q. What are the key steps for synthesizing 3-amino-4-hydroxy-1,8-naphthalic anhydride, and how can reaction conditions be optimized?

The synthesis typically involves nitration, oxidation, and reduction steps starting from acenaphthene. For example, nitration of acenaphthene yields nitro derivatives, followed by oxidation to form naphthalic anhydride intermediates. Reduction of the nitro group to an amino group is achieved using catalytic hydrogenation or chemical reductants like SnCl₂. Optimization includes:

  • Temperature control (e.g., 80–100°C for nitration ).
  • Solvent selection (acetic acid for acylation to avoid nucleophilic substitution ).
  • Stoichiometric ratios (e.g., 1:1.1 molar ratio for imidization reactions ).
  • Catalysts (phase-transfer catalysts for alkylation ).

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Structural confirmation requires:

  • NMR spectroscopy (¹H/¹³C) to identify substituents and confirm regioselectivity .
  • FT-IR to detect functional groups (e.g., anhydride C=O stretching at ~1770 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion verification .
  • Elemental analysis to validate purity (>95% for most intermediates) .

Q. How does solubility impact purification, and what solvent systems are recommended?

Solubility varies with solvent polarity. For example:

  • Acetone shows high solubility for brominated analogs (up to 0.12 mol·L⁻¹ at 333.15 K) .
  • Ethanol/water mixtures are effective for recrystallization .
  • DMSO or methoxy ethanol aids in SN1/SN2 reactions for derivatives .
SolventTemperature (K)Solubility (mol·L⁻¹)
Acetone333.150.12
Methanol333.150.03
Ethanol333.150.02

Q. What safety protocols are essential during handling?

  • Personal protective equipment (PPE): Use NIOSH-approved respirators (OV/AG/P99 cartridges) and chemical-resistant suits .
  • Ventilation: Local exhaust to minimize dust/aerosol inhalation .
  • Waste disposal: Avoid drain contamination; use ethanol for deactivation .

Advanced Research Questions

Q. How can this compound be functionalized for fluorescent probes, and what are the spectral properties?

  • Acylation with amino acids (e.g., glycine, β-alanine) yields blue-fluorescent derivatives (λem ~450 nm) .
  • Alkylation (e.g., with butyl iodide) enhances lipophilicity for cellular imaging .
  • Carboxylic functionality enables conjugation to biomolecules (e.g., antibodies) .

Q. What role does this compound play in studying disease mechanisms like cancer or ferroptosis?

  • Derivatives induce lysosomal membrane permeabilization and ferroptosis in cancer cells via reactive oxygen species (ROS) generation .
  • Naphthalimide-based sensors detect hypoxia in tumors by binding to nitroreductases .

Q. How do structural modifications affect photophysical or electronic properties?

  • Electron-withdrawing groups (e.g., -NO₂, -Br) redshift absorption/emission .
  • π-Extended systems (e.g., thiophene-linked derivatives) improve charge transport in organic electronics .

Q. How to resolve contradictions in reported synthesis yields or reactivity?

  • Mechanistic studies: Use kinetic profiling (e.g., varying solvents in SN1 vs. SN2 pathways) .
  • Byproduct analysis: LC-MS to identify side products (e.g., dehalogenation in DMSO) .
  • Computational modeling: DFT calculations predict regioselectivity in nitration/alkylation .

Data Contradictions and Recommendations

  • Synthesis yields for 4-amino derivatives vary (70–97%) due to nitro reduction efficiency . Use Pd/C catalysts under H₂ for reproducibility.
  • Fluorescence quantum yields depend on substituent positioning; meta-substituted analogs show higher ΦF than para .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-hydroxy-1,8-naphthalic anhydride
Reactant of Route 2
3-Amino-4-hydroxy-1,8-naphthalic anhydride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.